1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction involving a suitable precursor, such as ethylenediamine.
Final Coupling: The final step involves coupling the bicyclic structure with the piperazine ring using a suitable linker, often under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted piperazines
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the activity of the compound. Pathways involved may include signal transduction cascades and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-benzylpiperazine
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylbenzyl)piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in binding affinity and specificity compared to similar compounds.
Properties
Molecular Formula |
C21H30N2 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H30N2/c1-2-17-3-5-18(6-4-17)15-22-9-11-23(12-10-22)16-21-14-19-7-8-20(21)13-19/h3-8,19-21H,2,9-16H2,1H3 |
InChI Key |
KMYQSMSZAJOVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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